molecular formula C14H14BrNO2 B3060340 1-[2-(4-Methoxyphenyl)-2-oxoethyl]pyridinium bromide CAS No. 25407-31-2

1-[2-(4-Methoxyphenyl)-2-oxoethyl]pyridinium bromide

Cat. No.: B3060340
CAS No.: 25407-31-2
M. Wt: 308.17 g/mol
InChI Key: LGUYCPJMAQARCQ-UHFFFAOYSA-M
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Description

1-[2-(4-Methoxyphenyl)-2-oxoethyl]pyridinium bromide is a chemical compound with the molecular formula C14H14BrNO2 and a molecular weight of 308.17 g/mol This compound is known for its unique structure, which includes a pyridinium ring substituted with a 2-oxoethyl group and a 4-methoxyphenyl group

Preparation Methods

The synthesis of 1-[2-(4-Methoxyphenyl)-2-oxoethyl]pyridinium bromide typically involves the reaction of 4-methoxybenzaldehyde with pyridine in the presence of a brominating agent. The reaction conditions often include the use of a solvent such as ethanol or acetonitrile and a catalyst like p-toluenesulfonic acid. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently brominated to yield the final product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-[2-(4-Methoxyphenyl)-2-oxoethyl]pyridinium bromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.

    Substitution: The bromide ion in the compound can be substituted with other nucleophiles, such as chloride, iodide, or hydroxide ions, under appropriate conditions.

Common reagents and conditions used in these reactions include solvents like methanol, ethanol, or dichloromethane, and catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[2-(4-Methoxyphenyl)-2-oxoethyl]pyridinium bromide has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of pyridinium derivatives and other heterocyclic compounds.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in various bioassays to evaluate its effects on different biological systems.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases. Its unique structure allows it to interact with specific molecular targets, making it a promising candidate for drug development.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its ability to undergo various chemical modifications.

Mechanism of Action

The mechanism of action of 1-[2-(4-Methoxyphenyl)-2-oxoethyl]pyridinium bromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, its ability to generate reactive oxygen species can contribute to its antimicrobial and antifungal activities .

Comparison with Similar Compounds

1-[2-(4-Methoxyphenyl)-2-oxoethyl]pyridinium bromide can be compared with other similar compounds, such as:

    1-[2-(4-Methoxyphenyl)-2-oxoethyl]-2-methylpyridinium bromide: This compound has a similar structure but with a methyl group at the 2-position of the pyridinium ring.

    1-[2-(4-Methoxyphenyl)-2-oxoethyl]-4-methylpyridinium bromide: This compound has a methyl group at the 4-position of the pyridinium ring.

    1-[2-(4-Methoxyphenyl)-2-oxoethyl]-3-methylpyridinium bromide: This compound has a methyl group at the 3-position of the pyridinium ring.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the 4-methoxyphenyl group, which can influence its reactivity and biological activities.

Properties

IUPAC Name

1-(4-methoxyphenyl)-2-pyridin-1-ium-1-ylethanone;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14NO2.BrH/c1-17-13-7-5-12(6-8-13)14(16)11-15-9-3-2-4-10-15;/h2-10H,11H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGUYCPJMAQARCQ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C[N+]2=CC=CC=C2.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10470972
Record name 1-[2-(4-Methoxyphenyl)-2-oxoethyl]pyridin-1-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10470972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25407-31-2
Record name 1-[2-(4-Methoxyphenyl)-2-oxoethyl]pyridin-1-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10470972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was prepared similarly to Example 1 from 4-methoxyphenacyl bromide and pyridine in a yield of 97%.
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97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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